molecular formula C10H11Cl2NO B2849432 2-(2-Chloro-1-benzofuran-5-yl)ethanamine;hydrochloride CAS No. 2580197-62-0

2-(2-Chloro-1-benzofuran-5-yl)ethanamine;hydrochloride

Cat. No.: B2849432
CAS No.: 2580197-62-0
M. Wt: 232.1
InChI Key: PQLHEUZAPIAOQH-UHFFFAOYSA-N
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Description

2-(2-Chloro-1-benzofuran-5-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C10H10ClNO·HCl It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-1-benzofuran-5-yl)ethanamine;hydrochloride typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents.

    Chlorination: The benzofuran core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Amination: The chlorinated benzofuran is reacted with ethylenediamine under suitable conditions to introduce the ethanamine group.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-1-benzofuran-5-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

2-(2-Chloro-1-benzofuran-5-yl)ethanamine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its structural similarity to other bioactive benzofuran derivatives.

    Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-1-benzofuran-5-yl)ethanamine;hydrochloride
  • 2-(2-Iodo-1-benzofuran-5-yl)ethanamine;hydrochloride
  • 2-(2-Fluoro-1-benzofuran-5-yl)ethanamine;hydrochloride

Uniqueness

2-(2-Chloro-1-benzofuran-5-yl)ethanamine;hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from its bromine, iodine, and fluorine analogs, which may have different chemical and biological properties.

Properties

IUPAC Name

2-(2-chloro-1-benzofuran-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO.ClH/c11-10-6-8-5-7(3-4-12)1-2-9(8)13-10;/h1-2,5-6H,3-4,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLHEUZAPIAOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCN)C=C(O2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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